BRD4-BD1 Binding Affinity of N-[3-(2-Oxopyrrolidin-1-yl)phenyl]benzenesulfonamide Derivatives
In a study identifying novel BRD4 inhibitors, several N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives were evaluated for binding to the first bromodomain of BRD4 (BD1). The compound series containing the 3,4-dimethoxybenzenesulfonamide moiety demonstrated binding affinities in the sub-micromolar range by biochemical assay, while the unsubstituted benzenesulfonamide parent scaffold showed no detectable binding at 10 µM [1]. Although the exact dissociation constant (Kd) for the 3,4-dimethoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide was not individually reported, the structurally closest matched derivatives in the series achieved Kd values between 0.3 and 3.3 µM against BRD4-BD1, representing a >3-fold improvement over the 4-methoxy-only analog [1].
| Evidence Dimension | BRD4-BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | Not directly reported; closest analogs: 0.3–3.3 µM |
| Comparator Or Baseline | Unsubstituted parent: no binding at 10 µM; 4-methoxy-only analog: >10 µM (estimated >3-fold weaker) |
| Quantified Difference | >3-fold improvement over mono-methoxy analog; >30-fold over unsubstituted |
| Conditions | BROMOscan assay / fluorescence anisotropy; recombinant human BRD4 BD1 domain; compounds at 10 µM top concentration |
Why This Matters
For procurement decisions in BRD4 inhibitor development, the 3,4-dimethoxy substitution pattern is critical for achieving measurable BD1 engagement, and alternative analogs lacking this motif will likely fail to bind, wasting screening resources.
- [1] Allen, B. K., Mehta, S., Ember, S. W. J., Zhu, J.-Y., Schönbrunn, E., Ayad, N. G., & Schürer, S. C. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega, 2(8), 4760–4771. https://doi.org/10.1021/acsomega.7b00553 View Source
